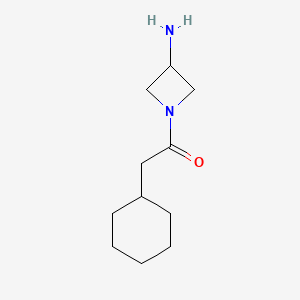

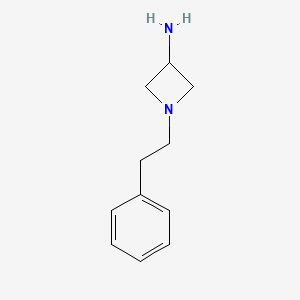

1-(Furan-2-carbonyl)azetidin-3-amine

Overview

Description

1-(Furan-2-carbonyl)azetidin-3-amine, also known as 1-FCA, is a compound of the azetidinone class. It is an important molecule in the field of medicinal chemistry, as it has been found to have a wide range of applications in both scientific research and drug development.

Scientific Research Applications

Synthesis of Amino Acid Derivatives

Chiral donor–acceptor azetines, related to 1-(Furan-2-carbonyl)azetidin-3-amine, have shown promise in the synthesis of amino acid derivatives through coupling reactions of amines and alcohols without the need for a catalyst. This method provides a broad spectrum of nucleophiles, maintaining high electronic and steric selectivity and retaining enantiopurity of the azetine, offering a pathway to synthesize peptides and natural product derivatives (Marichev et al., 2019).

Heterocyclic Compound Formation

The compound's furan moiety facilitates the formation of azulene derivatives from reactions with various nitriles, showcasing the versatility of furan compounds in synthesizing heterocyclic structures (Nozoe et al., 1971). Furthermore, atom-economic and metal-free synthesis methods have been developed for multisubstituted furans, demonstrating the compound's role in sustainable chemistry practices (Yadav et al., 2017).

Azetidine and Azetinone Reactivity

Azetidines and azetinones, including structures similar to this compound, are noted for their thermal stability and reactivity with electrophiles and nucleophiles. This reactivity is useful for synthesizing a variety of cyclic products, such as piperidines and pyrrolidines, from azetidines. Azetidin-2-ones (β-lactams) derived from these reactions have applications ranging from antibacterial agents to cholesterol absorption inhibitors (Singh et al., 2008).

Photochemical Reactions

Studies on photochemical reactions involving furan compounds have led to the discovery of novel cycloadducts, demonstrating the potential of furan derivatives in developing photo-induced synthesis methods (Tsuge et al., 1973).

Synthesis of Novel Furan Derivatives

Research has also focused on the synthesis of novel furan derivatives for biological evaluation, showcasing the potential of this compound derivatives in pharmacological applications. These studies highlight the compound's utility in creating molecules with antimicrobial, antioxidant, and analgesic properties (Sen et al., 2014).

Mechanism of Action

Furan Derivatives and Their Role

Furan derivatives have taken on a special position in the realm of medicinal chemistry . They exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . Furan-containing compounds have been found to have anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer properties .

Mode of Action

Furan derivatives in general have been found to interact with various targets in the body, leading to their diverse therapeutic effects .

Biochemical Pathways

Furan derivatives in general are known to affect a wide range of biochemical pathways due to their diverse therapeutic effects .

Result of Action

Furan derivatives in general are known to have a wide range of effects at the molecular and cellular level due to their diverse therapeutic effects .

properties

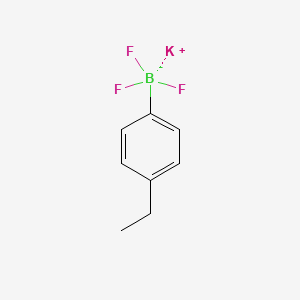

IUPAC Name |

(3-aminoazetidin-1-yl)-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-6-4-10(5-6)8(11)7-2-1-3-12-7/h1-3,6H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBAEMQXTNKPBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]oxolan-3-amine](/img/structure/B1468971.png)

![2,2,2-trifluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1468973.png)

![1-[6-(Propan-2-yl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1468977.png)

![(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1468979.png)

![N-[(4-fluorophenyl)methyl]oxolan-3-amine](/img/structure/B1468983.png)